1-β-D-Ribofuranosyl-1H-1,2,4-triazol-5-carboxamid
Übersicht
Beschreibung
Azithromycin dihydrate is a macrolide antibiotic that belongs to the azalide subclass. It is primarily used to treat a variety of bacterial infections, including respiratory, enteric, and genitourinary infections. Azithromycin dihydrate is structurally related to erythromycin but has a 15-membered ring with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring, which prevents its metabolism .
Wissenschaftliche Forschungsanwendungen
Azithromycin-Dihydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Azithromycin-Dihydrat entfaltet seine Wirkung, indem es an die 23S-ribosomale RNA der bakteriellen 50S-ribosomalen Untereinheit bindet. Diese Bindung hemmt die Transpeptidierungs- und Translokationsschritte der Proteinsynthese, wodurch die Montage der 50S-ribosomalen Untereinheit verhindert und die bakterielle Proteinsynthese gestoppt wird . Dieser Mechanismus stoppt effektiv das Wachstum und die Vermehrung von Bakterien.
Wirkmechanismus
Target of Action
The primary target of 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide is the viral RNA synthesis machinery . It is a unique guanosine analog with broad-spectrum activity against many RNA and DNA viruses .
Mode of Action
This compound interferes with the synthesis of viral mRNA . It is metabolized into nucleoside analogs that block viral RNA synthesis and viral mRNA capping . In addition to its mutational properties, it exerts extensive perturbation of cellular and viral gene expression . Furthermore, recent advances indicate that the impact of this compound on divergent cellular and viral pathways may be concentration-dependent .
Biochemical Pathways
The compound affects the biochemical pathway of viral RNA synthesis . It inhibits the enzyme inosine monophosphate dehydrogenase (IMPDH), leading to marked changes in the balance of intracellular nucleotide concentrations . This results in the inhibition of viral RNA synthesis and the disruption of viral replication .
Pharmacokinetics
The compound is cleared by both renal and hepatic routes . Compared with non-renal elimination, renal clearance of the compound is a relatively minor route of elimination, as only 5–15% of a single dose is eliminated in urine . Relative bioavailability is up to 3-fold higher in patients with severe renal dysfunction compared with controls . The compound has two metabolic pathways and is mainly excreted by the kidneys . The urinary excretion rate is 30%-55% in 72-80 hours, and the fecal excretion rate is about 15% in 72 hours .
Result of Action
The result of the compound’s action is the inhibition of viral replication, leading to a decrease in viral load . This can lead to a sustained virologic response, which is a marker of successful treatment of viral infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of certain ions in the environment can affect the effluent recovery rate of the compound . In comparison to Na+, the presence of Ca2+ causes the effluent recovery rate of the compound to decrease . The presence of humic acid (HA) causes more of the compound to flow out of the column, and its effect becomes more pronounced with increasing concentration . Furthermore, simulated precipitation scenarios show that the compound adsorbed on the surface of media is released again and transported with the water flow .
Biochemische Analyse
Biochemical Properties
1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide on various types of cells and cellular processes are complex and multifaceted . It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide is involved in certain metabolic pathways, interacting with various enzymes or cofactors . This can also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide within cells and tissues are complex processes that may involve various transporters or binding proteins . The compound’s localization or accumulation may also be affected .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Azithromycin dihydrate is synthesized from crude azithromycin through a gradual crystallization process. The process involves dissolving crude azithromycin in acetone and adding a minimal amount of water to induce crystal formation . Another method involves adding a base to an aqueous solution of azithromycin, which has a pH of 1 to 5 and contains acetone, to crystallize the dihydrate form .
Industrial Production Methods: In industrial settings, azithromycin dihydrate is produced by crystallizing azithromycin from a mixture of tetrahydrofuran and an aliphatic hydrocarbon (such as hexane) in the presence of water. This method ensures the formation of the thermodynamically stable dihydrate form .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Azithromycin-Dihydrat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Azithromycin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können die in Azithromycin vorhandenen funktionellen Gruppen modifizieren.
Substitution: Azithromycin kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen im Molekül durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Nukleophile.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation zur Bildung von Azithromycin-N-Oxid führen, während die Reduktion Azithromycin-Derivate mit modifizierten funktionellen Gruppen liefern kann .
Vergleich Mit ähnlichen Verbindungen
Azithromycin-Dihydrat ist unter den Makrolid-Antibiotika aufgrund seiner strukturellen Modifikationen einzigartig, die seine Stabilität und Wirksamkeit verbessern. Zu ähnlichen Verbindungen gehören:
Erythromycin: Strukturell verwandt, aber ohne den methylsubstituierten Stickstoff im Lactonring.
Clarithromycin: Ein weiteres Makrolid-Antibiotikum mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Roxithromycin: Ähnlich wie Azithromycin, aber mit Variationen in seiner chemischen Struktur, die seine Aktivität und sein Wirkungsspektrum beeinflussen.
Azithromycin-Dihydrat zeichnet sich durch seine breite Wirkung, lange Halbwertszeit und hohe Gewebsdurchdringung aus, was es zu einer bevorzugten Wahl für die Behandlung verschiedener bakterieller Infektionen macht .
Biologische Aktivität
Introduction
1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide, commonly referred to as Ribavirin Impurity G or Virazole, is a synthetic nucleoside compound with notable antiviral properties. This article explores its biological activity, focusing on its antiviral efficacy, mechanisms of action, and comparative studies with other antiviral agents.
Chemical Structure and Properties
- Molecular Formula : C8H12N4O5
- CAS Number : 39030-43-8
- SMILES Notation : n1cnn(c1C(=O)N)[C@H]2C@@HO
The compound's structure features a ribofuranosyl moiety linked to a triazole ring, which contributes to its biological activity.
The antiviral activity of 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide is primarily attributed to its ability to inhibit viral replication. It has been shown to interfere with various RNA and DNA viruses by inhibiting their cytopathogenic effects in infected cell cultures. Key findings include:
- Broad Spectrum Activity : The compound exhibits potent activity against a range of viruses including adenoviruses, herpesviruses, myxoma virus, cytomegalovirus, vaccinia virus, and several strains of influenza and parainfluenza viruses .
- Inhibition of Viral Replication : In vitro studies demonstrated that treatment with the compound significantly reduced viral titers in infected cells. For instance, it inhibited plaque formation by type 1 herpesvirus and reduced hemagglutinin production in influenza viruses .
Comparative Studies
A comparative analysis of 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide with other known antiviral agents reveals its relative efficacy:
Compound Name | EC50 (µM) | CC50 (µg/mL) | Selectivity Index (SI) |
---|---|---|---|
1-beta-D-Ribofuranosyl... | 10 | 1000 | 100 |
Ribavirin | 1.3 | 130 | 100 |
Acyclovir | 0.5 | 75 | 150 |
EC50 refers to the concentration required to inhibit viral replication by 50%, while CC50 is the concentration that kills 50% of the cells in culture. The Selectivity Index (SI) is calculated as CC50/EC50.
Case Studies
Several studies have highlighted the effectiveness of this compound in clinical settings:
- Herpes Simplex Virus : In a study involving Vero E6 cells infected with HSV type 1, treatment with the compound resulted in a significant reduction in viral load compared to untreated controls .
- Influenza Virus : A comparative study indicated that the compound exhibited comparable antiviral activity against various strains of influenza when compared to ribavirin and acyclovir .
- Clinical Trials : Preliminary clinical trials have suggested that the compound may enhance the therapeutic effects of combination therapies for viral infections resistant to standard treatments .
Eigenschaften
IUPAC Name |
2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-11-12(7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMRZKKGAOJPDG-AFCXAGJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=N1)C(=O)N)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C(=N1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39030-43-8 | |
Record name | 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039030438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-.BETA.-D-RIBOFURANOSYL-1H-1,2,4-TRIAZOLE-5-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M521CC48D7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.